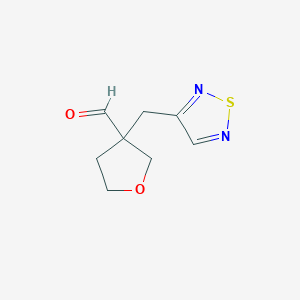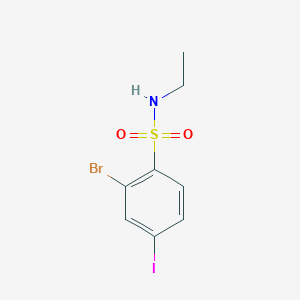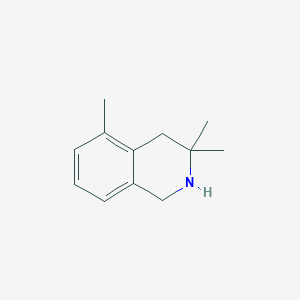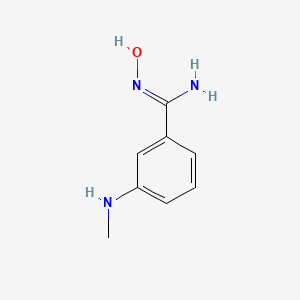
N'-Hydroxy-3-(methylamino)benzene-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-Hydroxy-3-(methylamino)benzene-1-carboximidamide is an organic compound with the molecular formula C9H13N3O. It is primarily used for research purposes and has applications in various scientific fields. This compound is known for its unique structure, which includes a hydroxy group, a methylamino group, and a carboximidamide group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-3-(methylamino)benzene-1-carboximidamide typically involves the reaction of 3-(methylamino)benzonitrile with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound.
Industrial Production Methods
While specific industrial production methods for N’-Hydroxy-3-(methylamino)benzene-1-carboximidamide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N’-Hydroxy-3-(methylamino)benzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.
Substitution: The hydroxy and methylamino groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions result in various substituted benzene derivatives.
Scientific Research Applications
N’-Hydroxy-3-(methylamino)benzene-1-carboximidamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create new compounds and study reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and as a pharmacological tool.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-Hydroxy-3-(methylamino)benzene-1-carboximidamide involves its interaction with specific molecular targets. The hydroxy and methylamino groups play a crucial role in binding to these targets, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-Hydroxy-3-(amino)benzene-1-carboximidamide
- N’-Hydroxy-4-(methylamino)benzene-1-carboximidamide
- N’-Hydroxy-3-(methylamino)benzene-1-carboxamide
Uniqueness
N’-Hydroxy-3-(methylamino)benzene-1-carboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H11N3O |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
N'-hydroxy-3-(methylamino)benzenecarboximidamide |
InChI |
InChI=1S/C8H11N3O/c1-10-7-4-2-3-6(5-7)8(9)11-12/h2-5,10,12H,1H3,(H2,9,11) |
InChI Key |
SFNVKFJJLKDDBF-UHFFFAOYSA-N |
Isomeric SMILES |
CNC1=CC=CC(=C1)/C(=N/O)/N |
Canonical SMILES |
CNC1=CC=CC(=C1)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-4-[(1,1,1-trifluoropropan-2-yl)oxy]oxolane](/img/structure/B13272526.png)
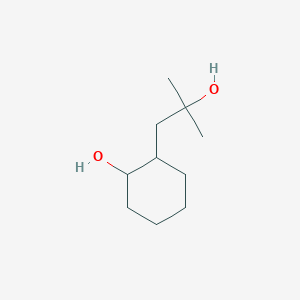
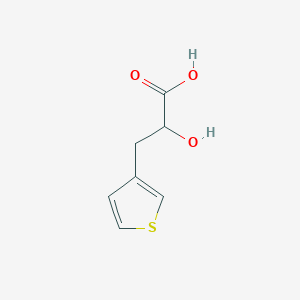
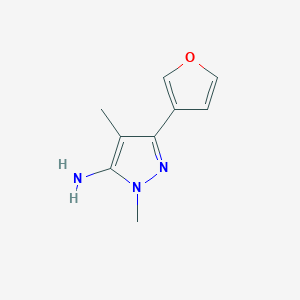
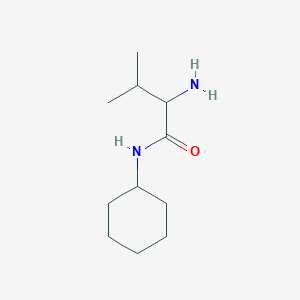

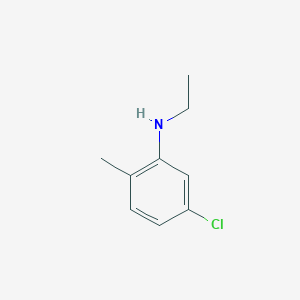

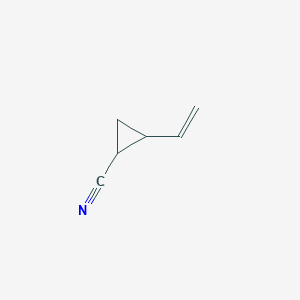
![5-Methyl-1-[(pyrimidin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13272573.png)
